Neostigmine hydroxide

Blood-Brain Barrier Permeability Peripheral Nervous System Selectivity CNS Adverse Effect Minimization

Neostigmine hydroxide (CAS 588-17-0) is the definitive quaternary ammonium AChE inhibitor for analytical reference and peripheral-restricted cholinergic research. Its permanently charged structure ensures absolute blood-brain barrier exclusion—unlike physostigmine (CNS-penetrant) or pyridostigmine (prolonged half-life). The hydroxide salt offers distinct counterion composition (MW 240.30) versus bromide/methylsulfate salts, enabling precise HPLC/GC method specificity. Choose this ≥98% standard for reproducible, postsynaptic-only neuromuscular junction studies without presynaptic confounds.

Molecular Formula C12H20N2O3
Molecular Weight 240.30 g/mol
CAS No. 588-17-0
Cat. No. B12726336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeostigmine hydroxide
CAS588-17-0
Molecular FormulaC12H20N2O3
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-]
InChIInChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1
InChIKeyGTPJMRHVDZUPND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neostigmine Hydroxide (CAS 588-17-0): A Peripherally-Restricted Quaternary Ammonium Cholinesterase Inhibitor Reference Standard


Neostigmine hydroxide (CAS 588-17-0, molecular formula C₁₂H₂₀N₂O₃, molecular weight 240.30 g/mol) is a quaternary ammonium carbamate compound that functions as a reversible acetylcholinesterase (AChE) inhibitor . Unlike tertiary amine AChE inhibitors such as physostigmine, neostigmine hydroxide bears a permanent positive charge that renders it completely ionized in aqueous solution and effectively excludes it from crossing the blood-brain barrier, thereby restricting its pharmacological effects to the peripheral nervous system [1]. The hydroxide salt form serves primarily as a high-purity analytical reference standard (typically ≥95% purity) for pharmaceutical research, quality control, and method validation applications .

Why Neostigmine Hydroxide Cannot Be Interchanged with Physostigmine, Pyridostigmine, or Alternative Neostigmine Salts in Critical Applications


In-class substitution of neostigmine hydroxide with other cholinesterase inhibitors or even alternative neostigmine salt forms introduces quantifiable deviations in CNS penetration, pharmacokinetic half-life, and analytical suitability that directly impact experimental reproducibility and clinical or industrial outcomes. The quaternary ammonium structure of neostigmine confers absolute blood-brain barrier exclusion, whereas the tertiary amine physostigmine exhibits substantial CNS penetration that fundamentally alters both therapeutic and toxicological profiles [1]. Among quaternary ammonium congeners, pyridostigmine demonstrates a significantly prolonged elimination half-life (approximately 3-fold longer in canine models) and distinct clinical dosing requirements that preclude direct 1:1 substitution [2]. Furthermore, neostigmine hydroxide itself differs from the more commonly utilized bromide and methylsulfate salts in its counterion composition, which alters solubility and ionization characteristics that are critical for analytical reference standard applications .

Quantitative Differentiation Evidence for Neostigmine Hydroxide Versus Physostigmine, Pyridostigmine, and Alternative Neostigmine Salts


Blood-Brain Barrier Exclusion: Neostigmine (Quaternary Ammonium) Versus Physostigmine (Tertiary Amine) CNS Penetration

Neostigmine hydroxide, due to its quaternary ammonium structure that confers a permanent positive charge, demonstrates complete exclusion from crossing the blood-brain barrier, whereas the tertiary amine physostigmine readily penetrates the CNS [1]. This structural difference is definitive: quaternary ammonium compounds remain fully ionized in aqueous solution, precluding passive diffusion across lipid membranes, while tertiary amines such as physostigmine can cross the blood-brain barrier and exert central cholinergic effects including nonspecific analeptic (arousal) actions [2].

Blood-Brain Barrier Permeability Peripheral Nervous System Selectivity CNS Adverse Effect Minimization

Elimination Half-Life Comparison: Neostigmine Versus Pyridostigmine in Canine Pharmacokinetic Model

In a cross-over design study conducted in conscious dogs, the slow disposition half-life of pyridostigmine was approximately three times longer than that of neostigmine [1]. Additionally, the apparent volume of distribution of pyridostigmine was invariably greater than that of neostigmine, and whole body clearance plus urinary elimination of pyridostigmine was approximately twice that of neostigmine [1]. Both compounds were cleared from plasma in a biexponential manner, with the differential clearance of the two quaternary amines from plasma directly relating to pyridostigmine's longer duration of action [1].

Pharmacokinetics Elimination Half-Life Duration of Action Clearance

Presynaptic Neuromuscular Junction Selectivity: Neostigmine Versus Physostigmine Effects on Quantal Transmitter Release

At the frog neuromuscular junction, neostigmine produced the largest increase in miniature endplate potential (MEPP) size among tested agents, achieving a 79.2% increase, while having no consistent effect on p (probability of transmitter release) [1]. In contrast, physostigmine (3 μM) caused a decrease in p, and produced a smaller increase in MEPP size [1]. Furthermore, a separate study confirmed that physostigmine (1.0-20.0 μmol/L) decreased quantal content by approximately 20%, indicating a decrease in the amount of transmitter released upon nerve stimulation, whereas neostigmine did not alter quantal content [2].

Neuromuscular Transmission Quantal Content Miniature Endplate Potentials Presynaptic Modulation

Oral Bioavailability and Salt Form Equivalence: Neostigmine Bromide Versus Neostigmine Methylsulfate

Neostigmine bromide exhibits extremely poor oral bioavailability, with the extent of absorption estimated to be only 1 to 2% of an ingested 30-mg single oral dose in fasting myasthenic patients [1]. As a direct consequence of this low bioavailability, a 30:1 oral-to-parenteral dose equivalence ratio is required: 15 mg of neostigmine bromide given orally is equivalent to only 0.5 mg of neostigmine methylsulfate administered parenterally [2]. Peak plasma concentrations following oral administration occur at 1 to 2 hours post-ingestion, with considerable inter-individual variability [1].

Bioavailability Salt Form Selection Oral Absorption Parenteral Dosing

Clinical Duration of Action in Myasthenia Gravis: Neostigmine Versus Pyridostigmine Dosing Intervals

In the clinical management of myasthenia gravis, neostigmine exhibits a therapeutic effect lasting approximately 4 hours, with effect onset within 30 minutes, peak effect at about 2 hours, and total duration of 3-4 hours [1]. Pyridostigmine, in contrast, has a slower onset of action and a longer duration of action versus neostigmine, enabling longer dosing intervals [2]. The established dosing equivalence for switching between these agents is that 60 mg oral pyridostigmine is equivalent to 1 to 1.5 mg intramuscular or subcutaneous neostigmine, with neostigmine typically requiring 2-4 hourly administration intervals compared to less frequent pyridostigmine dosing [2].

Myasthenia Gravis Dosing Interval Duration of Action Symptomatic Therapy

Analytical Reference Standard Utility: Neostigmine Hydroxide Versus Bromide and Methylsulfate Salts

Neostigmine hydroxide (CAS 588-17-0) serves as a distinct analytical reference standard entity separate from the more commonly marketed bromide (CAS 114-80-7) and methylsulfate (CAS 51-60-5) salt forms . Marketed formulations contain neostigmine bromide or neostigmine methylsulfate; the hydroxide form is specifically utilized in research and analytical applications as a reference compound [1]. Neostigmine impurity reference standards, including the hydroxide form, are supplied with detailed Certificates of Analysis (COA) and analytical data that meet regulatory requirements for pharmaceutical research, product development, ANDA and DMF submissions, quality control, method validation, and stability studies .

Analytical Reference Standards Impurity Profiling Pharmaceutical Quality Control Method Validation

Definitive Research and Industrial Applications for Neostigmine Hydroxide (CAS 588-17-0) Supported by Comparative Evidence


Pharmaceutical Analytical Method Development and Impurity Profiling

Neostigmine hydroxide (CAS 588-17-0) serves as a critical analytical reference standard for HPLC/GC method validation, impurity profiling, and stability-indicating assay development . The hydroxide salt form, with its distinct counterion composition (molecular weight 240.30 g/mol), provides a chemically differentiated reference entity from the bromide (MW 303.20 g/mol) and methylsulfate salts used in marketed formulations, enabling precise method specificity and accurate quantification of related substances in pharmaceutical QC workflows .

Peripheral Neuromuscular Junction Electrophysiology Research

Neostigmine hydroxide is the preferred AChE inhibitor for electrophysiological studies requiring isolated postsynaptic effects without confounding presynaptic modulation . Unlike physostigmine, which decreases quantal content by approximately 20% and reduces transmitter release probability, neostigmine exerts purely postsynaptic effects—producing a 79.2% increase in MEPP amplitude with no alteration in quantal content—making it the cleaner experimental tool for isolating and quantifying cholinesterase inhibition effects at the neuromuscular junction .

Short-Duration In Vivo Pharmacological Studies Requiring Rapid Washout

Neostigmine hydroxide is the optimal reference compound for in vivo studies where a shorter duration of action and faster elimination are required . With a slow disposition half-life approximately threefold shorter than pyridostigmine in canine models, and a clinical duration of action limited to approximately 4 hours (onset <30 minutes, peak ~2 hours), neostigmine enables more frequent dosing intervals and faster experimental washout compared to pyridostigmine-based protocols .

Myasthenia Gravis Preclinical Models and Symptomatic Therapy Research

Neostigmine hydroxide is the appropriate reference standard for preclinical myasthenia gravis research where peripheral-restricted cholinergic enhancement is required without CNS off-target effects . The complete blood-brain barrier exclusion conferred by its quaternary ammonium structure eliminates central cholinergic side effects (arousal, confusion) that would otherwise confound behavioral and neurological assessments in animal models, whereas the CNS-penetrant physostigmine introduces central variables .

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